Potassium tetrathionate

Beschreibung

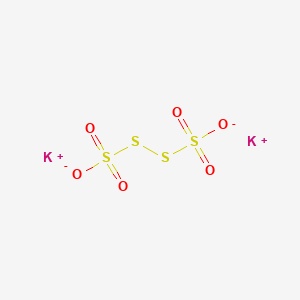

Structure

2D Structure

Eigenschaften

CAS-Nummer |

13932-13-3 |

|---|---|

Molekularformel |

H2KO6S4 |

Molekulargewicht |

265.4 g/mol |

InChI |

InChI=1S/K.H2O6S4/c;1-9(2,3)7-8-10(4,5)6/h;(H,1,2,3)(H,4,5,6) |

InChI-Schlüssel |

WLCXUVHORWQORH-UHFFFAOYSA-N |

SMILES |

[O-]S(=O)(=O)SSS(=O)(=O)[O-].[K+].[K+] |

Kanonische SMILES |

OS(=O)(=O)SSS(=O)(=O)O.[K] |

Andere CAS-Nummern |

13932-13-3 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

13760-29-7 (Parent) |

Synonyme |

Potassium Tetrathionate Sodium Tetrathionate Tetrathionate, Potassium Tetrathionate, Sodium Tetrathionic Acid Tetrathionic Acid, Calcium Salt (1:1) Tetrathionic Acid, Dipotassium Salt Tetrathionic Acid, Disodium Salt Tetrathionic Acid, Disodium Salt, Dihydrate |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Potassium Tetrathionate

Oxidation of Potassium Thiosulfate (B1220275) for Tetrathionate (B1226582) Synthesis

The principal route for synthesizing potassium tetrathionate involves the oxidation of potassium thiosulfate. This process requires careful preparation of the precursor and precise control over the oxidation reaction to ensure high purity and yield of the final product.

A common method for preparing potassium thiosulfate involves a two-step process that begins with the formation of a potassium bisulfite solution, followed by its reaction with a potassium polysulfide solution. guidechem.compatsnap.com This approach utilizes the reaction heat generated, saving energy and simplifying the production process. patsnap.com

Potassium bisulfite (KHSO₃) solution is typically prepared by reacting sulfur dioxide (SO₂) with an aqueous solution of a potassium-containing base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃). atamanchemicals.comwikipedia.orgsmolecule.com The sulfur dioxide is bubbled through the potassium base solution until the reaction is complete. atamanchemicals.comsciencemadness.org

In a specific industrial method, a high-concentration potassium bisulfite solution is generated by introducing sulfur dioxide into a potassium hydroxide solution, with the molar ratio of KOH to SO₂ maintained at approximately 1:1.00. guidechem.comgoogle.com The reaction temperature is controlled to around 60°C to 80°C. guidechem.comgoogle.com

Table 1: Parameters for Potassium Bisulfite Solution Synthesis guidechem.comgoogle.com

| Parameter | Value |

| Potassium Hydroxide (KOH) Solution | 45% by mass |

| Molar Ratio (KOH:SO₂) | 1:1.00 - 1:1.04 |

| Sulfur Dioxide (SO₂) Purity | 95% |

| Reaction Temperature | 60°C - 80°C |

To produce potassium thiosulfate, the prepared potassium bisulfite solution (solution A) is mixed with a potassium polysulfide solution (solution B). guidechem.com The potassium polysulfide solution is created by dissolving sulfur in a potassium hydroxide solution, typically at a controlled temperature of around 80°C until all the sulfur has dissolved. guidechem.comgoogleapis.com

The two solutions are then mixed under stirring conditions. guidechem.com The reaction between the potassium bisulfite and potassium polysulfide yields the potassium thiosulfate solution. guidechem.com The pH of the final solution can be adjusted to approximately 7.5 by introducing additional sulfur dioxide. guidechem.com

The conversion of thiosulfate to tetrathionate is an oxidation reaction. nih.gov In soil, this oxidation occurs rapidly, with thiosulfate first converting to tetrathionate and subsequently to sulfate (B86663). researchgate.net In chemical synthesis, this transformation must be carefully controlled to prevent further oxidation to sulfate. The reaction involves the oxidative coupling of two thiosulfate molecules to form tetrathionate. nih.gov Various oxidizing agents can be employed, with the choice of agent and reaction conditions determining the selectivity and yield of the desired tetrathionate product.

Precursor Preparation: Potassium Thiosulfate Synthesis

Alternative Synthetic Routes for this compound

Besides the general oxidation of potassium thiosulfate, specific and well-established methods offer reliable pathways to this compound.

A widely used and quantitative method for synthesizing tetrathionate salts is the oxidation of thiosulfate with iodine (I₂). doubtnut.comdoubtnut.com In this reaction, two moles of potassium thiosulfate react with one mole of iodine to produce one mole of this compound and two moles of potassium iodide (KI). chemicalbook.comchemdad.comwikipedia.org

Reaction Equation: 2 K₂S₂O₃ + I₂ → K₂S₄O₆ + 2 KI chemicalbook.comchemdad.com

This reaction is rapid and can be performed at room temperature. doubtnut.com For laboratory and industrial preparations, the process typically involves dissolving potassium thiosulfate in water and gradually adding an iodine solution while stirring. smolecule.com To facilitate product isolation, the reaction can be conducted in an ethanol-water mixture. chemicalbook.comchemdad.com this compound is less soluble in this mixed solvent and precipitates from the solution as colorless, shiny platelets, which simplifies the purification and filtration process. chemicalbook.comchemdad.comsmolecule.com A typical laboratory procedure involves grinding potassium thiosulfate with iodine and a small amount of water to form a paste, which is then allowed to react before being purified. prepchem.com

Reaction of Sulfur Chloride with Aqueous Sulfur Dioxide

The synthesis of this compound can be achieved through the reaction of a sulfur chloride, such as disulfur (B1233692) dichloride (S₂Cl₂), with an aqueous solution of sulfur dioxide. This method relies on the controlled reaction between the sulfur-halogen compound and sulfurous acid (formed by dissolving SO₂ in water), followed by neutralization with a potassium base.

The process begins by saturating cold water (held at or below 0°C) with sulfur dioxide gas, effectively creating a chilled solution of sulfurous acid. prepchem.com A solution of freshly distilled sulfur chloride in an organic solvent, like petroleum ether, is then added in portions to the aqueous sulfur dioxide solution while maintaining the low temperature. prepchem.com Vigorous shaking is necessary during the addition to ensure proper mixing of the immiscible layers. After the reaction, the aqueous layer containing the polythionic acid is separated. Excess dissolved sulfur dioxide is subsequently removed, a step that can be facilitated by applying a partial vacuum. prepchem.com The final step involves the careful neutralization of the acidic solution with a cold alcoholic solution of potassium hydroxide. prepchem.com This causes the this compound salt to precipitate out of the solution. The resulting crystals are then filtered, washed with alcohol, and dried under a vacuum. prepchem.com

Table 1: Key Parameters for Synthesis via Sulfur Chloride Method

| Parameter | Value / Description | Source |

| Primary Reactants | Sulfur Chloride (S₂Cl₂), Aqueous Sulfur Dioxide (SO₂) | prepchem.comsmolecule.com |

| Neutralizing Agent | Potassium Hydroxide (KOH) | prepchem.comsmolecule.com |

| Reaction Temperature | Maintained at or below 0°C | prepchem.com |

| Solvents | Water, Petroleum Ether, Alcohol | prepchem.com |

| Post-Reaction Step | Removal of excess SO₂ via partial evacuation | prepchem.com |

| Product Isolation | Precipitation followed by filtration, washing, and vacuum drying | prepchem.com |

Conversion from Sodium Tetrathionate

An alternative and convenient method for preparing this compound is through the conversion of sodium tetrathionate. prepchem.com This process is a salt metathesis reaction, where the sodium ions are exchanged for potassium ions, leading to the precipitation of the less soluble potassium salt. Sodium tetrathionate itself is commonly synthesized by the oxidation of sodium thiosulfate with iodine. wikipedia.org

In a typical laboratory preparation, sodium tetrathionate is dissolved in its own weight of water at a moderately elevated temperature, for instance, 40°C, to create a concentrated solution. prepchem.com Following this, a calculated amount of potassium acetate (B1210297) is added to the solution. prepchem.com The addition of one to two volumes of alcohol decreases the solubility of this compound, causing it to crystallize out of the solution. prepchem.com The mixture is then cooled and allowed to stand, often overnight in a refrigerator, to ensure maximum crystal formation. prepchem.com The precipitated this compound is then collected by filtration.

Table 2: Summary of Conversion from Sodium Tetrathionate

| Step | Description | Source |

| Starting Material | Sodium Tetrathionate (Na₂S₄O₆) | prepchem.com |

| Potassium Source | Potassium Acetate | prepchem.com |

| Dissolution Conditions | Dissolved in its own weight of water at 40°C | prepchem.com |

| Precipitating Agent | Alcohol (1-2 volumes) | prepchem.com |

| Crystallization | Mixture is cooled and allowed to stand overnight | prepchem.com |

| Final Product | Anhydrous this compound (K₂S₄O₆) | prepchem.com |

Purity Assessment and Crystallization Techniques in this compound Synthesis

The successful synthesis of this compound requires robust methods for assessing its purity and effective techniques for crystallization to isolate the pure compound from reaction byproducts and unreacted starting materials.

Purity Assessment The purity of this compound is commonly determined using titration methods. sigmaaldrich.com A high-purity product suitable for research purposes typically has an assay of ≥98%. sigmaaldrich.com Iodometry, a common analytical procedure, is based on the reaction between tetrathionate and a standard solution. sigmaaldrich.comwikipedia.org The tetrathionate ion can be reduced back to thiosulfate ions, which can then be quantified, providing a measure of the original tetrathionate concentration. wikipedia.orgsigmaaldrich.com

Crystallization Techniques Crystallization is a critical purification step. For this compound, a common technique involves recrystallization from a mixed-solvent system, typically an alcohol-water mixture. prepchem.com The industrial production often utilizes this method, as this compound's lower solubility in the alcohol-water medium compared to pure water facilitates its precipitation as colorless, shiny platelets.

The general laboratory procedure for recrystallization involves dissolving the crude product in a minimum amount of warm water (e.g., 40°C). prepchem.com The solution is then cooled, often in an ice bath, while alcohol is added in portions with continuous swirling. prepchem.com This gradual addition of a less polar solvent (anti-solvent) reduces the salt's solubility, inducing crystallization. The flask is then stoppered and allowed to stand, preferably at a low temperature (e.g., in a refrigerator overnight), to maximize the yield of crystals. prepchem.com The purified crystals are finally isolated by filtration, washed with alcohol to remove any remaining soluble impurities, and dried under a vacuum. prepchem.com

Table 3: Recrystallization Parameters for this compound

| Parameter | Description | Source |

| Technique | Recrystallization from a mixed-solvent system | prepchem.com |

| Solvents | Water (to dissolve), Alcohol (as anti-solvent) | prepchem.com |

| Dissolution Temperature | ~40°C | prepchem.com |

| Crystallization Induction | Cooling in an ice bath and gradual addition of alcohol | prepchem.com |

| Enhancement | Allowing the solution to stand overnight at low temperature | prepchem.com |

| Final Steps | Filtration, washing with alcohol, and vacuum drying | prepchem.com |

Elucidation of Reaction Mechanisms and Kinetics of Potassium Tetrathionate

Redox Chemistry of Tetrathionate (B1226582) Ions

The tetrathionate ion is a sulfur oxoanion where the four sulfur atoms have different oxidation states; the two central sulfur atoms have an oxidation state of 0, while the two terminal sulfur atoms are in a +5 oxidation state. stackexchange.comdoubtnut.com This structure allows tetrathionate to act as both an oxidizing and a reducing agent.

Role as an Oxidizing Agent

Tetrathionate can function as an oxidizing agent, a property that is utilized in various chemical and biological processes. For instance, it is capable of oxidizing thiosulfate (B1220275) (S₂O₃²⁻) in the presence of certain catalysts. tandfonline.com This oxidizing nature is also evident in its reaction with xanthate ions in solution, leading to the formation of thiosulfate ions. mdpi.com Furthermore, tetrathionate has been shown to oxidize methanethiol (B179389) to dimethyldisulfide. escholarship.org In microbiological contexts, some bacteria, such as Salmonella enterica, can use tetrathionate as a terminal electron acceptor during anaerobic respiration, highlighting its role as a biological oxidant. wikipedia.org

Role as a Reducing Agent

Conversely, the tetrathionate ion can be reduced. A significant reaction is its reduction back to two molecules of thiosulfate (S₂O₃²⁻). acs.org This interconversion is a two-electron process (S₄O₆²⁻ + 2e⁻ ↔ 2S₂O₃²⁻) and is fundamental in both industrial applications and global sulfur biogeochemical cycles. acs.org Certain bacteria can derive energy by reducing tetrathionate to thiosulfate, especially in anaerobic environments. acs.orgnih.gov For example, in Proteus mirabilis, a reductase enzyme catalyzes the reduction of tetrathionate to thiosulfate. nih.gov

Interactions with Metal Ions and Other Chemical Species

The reactivity of tetrathionate is significantly influenced by the presence of metal ions and other chemical species. Copper(II) ions, for example, can act as catalysts for the degradation and rearrangement of tetrathionates into thiosulfate and other polythionates. tandfonline.comresearchgate.net The interaction of tetrathionate with sulfide (B99878) mineral surfaces, such as galena and chalcopyrite, can affect flotation processes, with its oxidizing nature potentially altering the mineral surface chemistry. tandfonline.com Tetrathionate also reacts with hydroxyl radicals (OH•), with oxidation rates being too rapid to be measured by conventional methods, suggesting a rate constant in excess of 10⁸ M⁻¹ sec⁻¹. uvm.edu At high pH, tetrathionate can react directly with cyanide in a process known as cyanolysis to produce thiocyanate (B1210189) and thiosulfate. escholarship.org

Decomposition and Hydrolysis Mechanisms

Potassium tetrathionate exhibits stability in acidic to near-neutral solutions but undergoes decomposition and hydrolysis, particularly under alkaline conditions. researchgate.netfrontiersin.org

Alkaline Decomposition Kinetics and Products

| Primary Products | Minor Products | Identified Intermediates |

|---|---|---|

| Thiosulfate (S₂O₃²⁻) | Sulfate (B86663) (SO₄²⁻) | Pentathionate (S₅O₆²⁻) |

| Trithionate (B1219323) (S₃O₆²⁻) | Sulfoxylic acid (S(OH)₂) | |

| Sulfite (B76179) (SO₃²⁻) |

This table summarizes the products formed during the alkaline decomposition of tetrathionate as identified in kinetic studies. researchgate.netacs.orgacs.org

pH Dependence of Decomposition Rate

The rate of tetrathionate decomposition is strongly dependent on the pH of the solution. The decomposition is significantly accelerated as the alkalinity increases. acs.org Kinetic studies have been performed in the pH range of 9.2 to 12.2, demonstrating this clear dependence. researchgate.netacs.org The reaction rate increases with higher concentrations of hydroxide (B78521) ions, confirming the first-order dependency on [OH⁻]. researchgate.net For instance, at a pH of 11, the hydrolysis of tetrathionate is rapid, with the reaction nearing completion within 1.5 hours. researchgate.net This pH sensitivity is a critical factor in both industrial processes and environmental systems where tetrathionate may be present.

| pH Condition | Decomposition Rate | Stability |

|---|---|---|

| Acidic (pH < 7) | Slow | Relatively Stable |

| Near-Neutral (pH ≈ 7) | Slow | Relatively Stable |

| Weakly Alkaline (pH 8-10) | Moderate and Increasing | Unstable |

| Strongly Alkaline (pH > 10) | Rapid | Very Unstable |

This table provides a qualitative overview of the relationship between pH and the stability and decomposition rate of the tetrathionate ion.

Identification of Intermediate and Final Species

The decomposition of this compound in aqueous solutions leads to a variety of intermediate and final species, with the product distribution being highly dependent on the pH of the medium.

In alkaline solutions (pH range of 9.2–12.2), the decomposition of the tetrathionate ion (S₄O₆²⁻) is a complex process. Spectrophotometric studies have identified the presence of at least three independent absorbing species during this degradation. acs.org The primary absorbing products identified are thiosulfate (S₂O₃²⁻) and trithionate (S₃O₆²⁻). acs.org In addition to these, sulfite (SO₃²⁻) and trace amounts of sulfate (SO₄²⁻) are also formed as final products. acs.orgresearchgate.net A detailed kinetic model for this process proposes the involvement of key intermediates such as pentathionate (S₅O₆²⁻), sulfoxylic acid (S(OH)₂), and other transient sulfoxylic species like S₂O₃OH⁻ and S₃O₃OH⁻. acs.org

Under near-neutral or slightly acidic conditions, the decomposition products of tetrathionate are primarily thiosulfate and trithionate. nih.gov The stability of tetrathionate is notably greater in acidic environments compared to alkaline or neutral ones. nih.govresearchgate.net However, even in acidic solutions, rearrangement reactions can occur, leading to the formation of other polythionates. For instance, in the presence of thiosulfate, tetrathionate can undergo a rearrangement to form trithionate and pentathionate. uvm.edu The decomposition of tetrathionate is generally faster at higher temperatures and increased pH levels. nih.gov

The table below summarizes the identified species in the decomposition of tetrathionate under different pH conditions.

Table 1: Intermediate and Final Species in Tetrathionate Decomposition

| pH Condition | Intermediate Species | Final Species |

|---|---|---|

| Alkaline (pH 9.2-12.2) | Pentathionate, Sulfoxylic acid (S(OH)₂), S₂O₃OH⁻, S₃O₃OH⁻ | Thiosulfate, Trithionate, Sulfite, Sulfate |

Catalytic Effects on Decomposition

The decomposition of this compound can be influenced by the presence of certain catalysts. The rate of decomposition is significantly affected by these substances, which can alter the reaction pathways.

One of the most notable catalysts in the decomposition of tetrathionate is the thiosulfate ion (S₂O₃²⁻) itself. researchgate.net In neutral and alkaline solutions, the decomposition of tetrathionate is understood to proceed via a thiosulfate-catalyzed rearrangement reaction. researchgate.net This catalytic role of thiosulfate can complicate the kinetic analysis of the decomposition, as one of the products actively influences the rate of the reaction.

In industrial contexts, such as hydrometallurgy, metal ions can play a significant catalytic role. For example, copper(II) ions are known to catalyze the degradation and rearrangement of tetrathionates into thiosulfate and other polythionates. researchgate.net This catalytic activity is particularly relevant in processes like gold leaching with thiosulfate, where the stability of polythionates is a critical factor.

Furthermore, the oxidation of tetrathionate can be catalyzed by ferric iron (Fe³⁺) in acidic environments. uvm.edugoldschmidtabstracts.info In these conditions, ferric iron facilitates the oxidation of tetrathionate to sulfate. goldschmidtabstracts.info This process is relevant to the geochemistry of acid mine drainage, where iron and sulfur species are abundant. researchgate.net The presence of mineral surfaces, such as pyrite (B73398) (FeS₂), can also catalyze the degradation of tetrathionate at low pH, especially under vigorous agitation. researchgate.net

Enzymatic Hydrolysis by Tetrathionate Hydrolase (TTH)

Tetrathionate hydrolase (TTH) is a specialized enzyme found in acidophilic sulfur-oxidizing microorganisms, including certain bacteria and archaea. nih.govnih.gov This enzyme plays a crucial role in the metabolism of reduced inorganic sulfur compounds by catalyzing the hydrolysis of tetrathionate. nih.govfrontiersin.org

Catalytic Reaction Pathways

The enzymatic hydrolysis of tetrathionate by TTH involves a multistep process. One proposed primary reaction is the hydrolysis of a tetrathionate molecule to yield disulfane (B1208498) monosulfonic acid (DSMSA; HS₂SO₃⁻) and sulfate (HSO₄⁻). nih.gov

S₄O₆²⁻ + H₂O → HS₂SO₃⁻ + HSO₄⁻ nih.gov

DSMSA is a highly reactive intermediate that is not stable and can undergo further spontaneous decomposition. nih.govresearchgate.net This subsequent reaction can lead to the formation of elemental sulfur (S⁸) and sulfite (SO₃²⁻). nih.govresearchgate.net

Another proposed reaction pathway suggests that TTH catalyzes the hydrolysis of tetrathionate to produce thiosulfate, elemental sulfur, and sulfate in equimolar amounts. nih.govnih.gov

S₄O₆²⁻ + H₂O → S₂O₃²⁻ + S⁰ + SO₄²⁻ + 2H⁺ nih.gov

The precise mechanism and the final distribution of products can vary, but the initial hydrolytic cleavage of the tetrathionate molecule is the key step catalyzed by the enzyme.

Structural and Functional Aspects of TTH

Tetrathionate hydrolases have been isolated and characterized from various acidophilic microorganisms. nih.gov These enzymes typically exhibit optimal activity in the acidic pH range, which is consistent with their localization in the periplasmic space or the outer membrane of these organisms. nih.govfrontiersin.org

Structurally, TTH from Acidithiobacillus ferrooxidans (Af-Tth) exists as a homodimer. nih.govnih.gov The monomeric unit of the enzyme features an eight-bladed beta-propeller motif. nih.govresearchgate.net This structural arrangement creates a cavity where the substrate binds and the catalytic reaction occurs. nih.gov Two insertion loops in the protein structure are involved in the dimerization of the enzyme. nih.govresearchgate.net

The functional role of TTH is integral to the S₄-intermediate (S4I) pathway of dissimilatory sulfur oxidation. nih.govfrontiersin.org In this pathway, thiosulfate is first oxidized to tetrathionate, and TTH then hydrolyzes the tetrathionate to continue the metabolic process. frontiersin.org

Oxidation Kinetics of Tetrathionate Ions

The oxidation of tetrathionate ions has been studied under various conditions with different oxidizing agents. The kinetics of these reactions are important for understanding the fate of tetrathionate in both environmental and industrial systems.

The oxidation of tetrathionate by hydroxyl radicals (OH•), which can be formed in environments like acid mine drainage, is extremely rapid. researchgate.netuvm.edu The rate constant for this reaction is estimated to be in excess of 10⁸ M⁻¹s⁻¹, making it too fast to be measured by conventional methods. researchgate.netuvm.edu

S₄O₆²⁻ + 7I₂ + 10H₂O → 4SO₄²⁻ + 14I⁻ + 20H⁺ acs.org

The presence of iodide ions affects the reaction kinetics, suggesting its involvement in the initial equilibrium. acs.org

In acidic solutions (pH 0.5 to 2.2), tetrathionate can be oxidized by dissolved oxygen in a reaction catalyzed by ferric iron (Fe³⁺). goldschmidtabstracts.info In the absence of a catalyst, tetrathionate is relatively stable against oxidation by molecular oxygen. goldschmidtabstracts.info However, in the presence of ferric iron, tetrathionate degrades with a corresponding reduction of Fe³⁺ to ferrous iron (Fe²⁺). goldschmidtabstracts.info The primary product of this oxidation is sulfate. goldschmidtabstracts.info The half-life for the degradation of tetrathionate in oxygenated solutions containing ferric iron has been reported to be approximately 300 hours. goldschmidtabstracts.info

The table below provides a summary of the kinetic parameters for the oxidation of tetrathionate by different oxidizing agents.

Table 2: Kinetic Data for the Oxidation of Tetrathionate

| Oxidizing Agent | pH Condition | Rate Constant / Half-life | Notes |

|---|---|---|---|

| Hydroxyl radical (OH•) | Low pH | > 10⁸ M⁻¹s⁻¹ | Reaction is too fast for direct measurement. |

| Iodine (I₂) | Slightly acidic (4.25-5.55) | Complex kinetics | Proceeds via an S₄O₆I⁻ intermediate. |

Oxidation by Potassium Ferrate

The kinetics of the oxidation of tetrathionate ions by potassium ferrate (K₂FeO₄) have been investigated under pseudo-first-order conditions across a pH range of 7.5 to 10.6. researchgate.net The reaction is relatively slow, with completion times ranging from 30 to 2000 seconds. researchgate.net

The reaction orders with respect to the reactants and hydrogen ion concentration are highly dependent on the pH of the solution. researchgate.net

Above pH 8.6: The rate of reaction is first-order in the concentration of both ferrate and tetrathionate ions. It is also inversely related to the hydrogen ion concentration. researchgate.net

Below pH 8.6: At lower pH values, the rate is approximately first-order with respect to ferrate ions. The rate shows a slight increase with the hydrogen ion concentration but is independent of the tetrathionate ion concentration. researchgate.net

| pH Range | Order w.r.t. [Ferrate] | Order w.r.t. [Tetrathionate] | Relationship with [H⁺] |

|---|---|---|---|

| > 8.6 | First-order | First-order | Inverse |

| < 8.6 | Approx. First-order | Independent | Slight direct dependence |

The observed changes in reaction orders with pH suggest different rate-determining steps in the mechanism. researchgate.net

At higher pH values ( > 8.6): A proposed mechanism involves a rate-determining step between the unprotonated ferrate ions (FeO₄²⁻) and unprotonated tetrathionate ions. The rate constant for this step has been calculated to be 1.2 × 10² M⁻¹s⁻¹. researchgate.net

At lower pH values ( < 8.6): It is possible that the deprotonation of the singly protonated ferrate ion (HFeO₄⁻) is the rate-determining step. The rate constant for this step was calculated to be 8.9 × 10⁻³s⁻¹. researchgate.net

| pH Range | Proposed Rate-Determining Step | Rate Constant |

|---|---|---|

| > 8.6 | Reaction between unprotonated ferrate and tetrathionate ions | 1.2 × 10² M⁻¹s⁻¹ |

| < 8.6 | Deprotonation of singly protonated ferrate ions | 8.9 × 10⁻³s⁻¹ |

Oxidation by Hydroxyl Radicals (Fenton's Reagent)

The oxidation of tetrathionate by hydroxyl radicals (•OH), typically generated via Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst), is a key reaction in environments like acid mine drainage. uvm.edumonash.eduresearchgate.net

The reaction between tetrathionate and hydroxyl radicals is extremely fast. uvm.edumonash.eduresearchgate.net The oxidation rates are too rapid to be measured directly using conventional analytical techniques such as UV-Vis spectrophotometry, electrochemical methods, or stopped-flow spectrophotometry. uvm.edumonash.eduresearchgate.net This rapid reactivity highlights the significant role hydroxyl radicals can play in the transformation of intermediate sulfur species in various environments. uvm.edumonash.eduresearchgate.net

Due to the challenges in direct measurement, competitive reaction kinetics have been employed to estimate the reaction rate constant. uvm.edumonash.eduresearchgate.net By studying the reaction in the context of the Haber-Weiss mechanism, the rate constant for the oxidation of tetrathionate with hydroxyl radicals is suggested to be in excess of 10⁸ M⁻¹s⁻¹. uvm.edumonash.eduresearchgate.net This high rate constant signifies a very efficient oxidation process. uvm.edumonash.eduresearchgate.net

Oxidation in Acidic Solutions with Oxidants

The stability and oxidation of tetrathionate in acidic solutions are critical for understanding geochemical sulfur cycling. Studies have investigated its reactivity with oxidants such as ferric iron (Fe³⁺) and iodine (I₂) at low pH.

Oxidation by Ferric Iron and Oxygen: In acidic solutions (pH 0.4 to 2), the combination of ferric iron and oxygen oxidizes tetrathionate at a rate at least an order of magnitude faster than oxygen alone. uvm.edu Oxygenated solutions containing ferric iron were found to be reactive, leading to the degradation of tetrathionate, whereas solutions lacking either oxygen or ferric iron showed no measurable reaction over several weeks. goldschmidtabstracts.info This indicates a catalytic role for ferric iron in the oxidation process. goldschmidtabstracts.info The rate-limiting step for this oxidation is suggested to involve the attachment of Fe³⁺ to the tetrathionate molecule. uvm.edu

Autocatalytic Reaction Dynamics involving Tetrathionate

Reaction-Diffusion Fronts

The acid-catalyzed chlorite-tetrathionate reaction is a well-documented example of a chemical system that exhibits autocatalysis and can generate reaction-diffusion fronts. aip.orgaip.org In this reaction, the production of hydrogen ions (H⁺) is autocatalytic, meaning the reaction product accelerates its own formation. researchgate.net When this reaction is carried out in a spatially extended, unstirred medium, such as a gel, distinct propagating fronts can be observed. aip.org

Initially, a planar front may develop at the interface between the reactants. aip.org However, under certain conditions, this planar front can become unstable and give way to the formation of cellular structures. aip.orgaip.org This instability is a result of the unequal diffusion of the interacting chemical species, particularly the autocatalyst (H⁺), which can be selectively bound by the gel medium. aip.org The formation of these cellular fronts is a hallmark of diffusion-driven instabilities in reaction-diffusion systems. researchgate.net

Influence of Flow Rate and Reactant Concentrations

The dynamics of autocatalytic reactions involving tetrathionate, particularly those that form reaction-diffusion fronts, are sensitive to both the flow rate of reactants and their initial concentrations.

Influence of Reactant Concentrations: The initial concentrations of the reactants play a critical role in the kinetics and the resulting spatial patterns of the reaction. The rate of a reaction is generally dependent on the concentration of the reactants, as described by the rate equation. nuffieldfoundation.org In the chlorite-tetrathionate reaction, the properties and interactions of the resulting cellular fronts are investigated as a function of the initial chemical concentrations. researchgate.net For instance, in the reaction between tetrathionate and sodium isobutyl xanthate, a higher initial concentration of xanthate leads to the production of a greater amount of thiosulfate. mdpi.com The degree of collector-mineral interaction in flotation processes is also significantly affected by the concentration of tetrathionate. mdpi.com

Spectroscopic and Crystallographic Investigations of Potassium Tetrathionate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular vibrations and electronic transitions within potassium tetrathionate (B1226582), which are essential for understanding its chemical behavior.

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, particularly the sulfur-sulfur bonds characteristic of the tetrathionate anion. The Raman spectrum of potassium tetrathionate is distinguished by bands corresponding to the stretching and bending vibrations of its S-S and S-O bonds.

Key vibrational modes observed in the Raman spectrum of the tetrathionate ion include:

S-S Stretching: The vibrations of the sulfur chain (S-S-S) are particularly sensitive to the molecular environment and conformation. The central S-S bond and the terminal S-S bonds give rise to distinct Raman signals.

SO₃ Group Vibrations: The symmetric and asymmetric stretching and bending modes of the terminal sulfonate (SO₃) groups are also prominent features in the spectrum.

Analysis of the Raman spectra provides critical information on the geometry and bonding within the tetrathionate anion.

Infrared (IR) Spectroscopy and Vibrational Analysis

Infrared (IR) spectroscopy complements Raman spectroscopy by providing information on vibrational modes that involve a change in the molecular dipole moment. For this compound, the IR spectrum is dominated by strong absorption bands arising from the vibrations of the sulfonate groups.

The primary vibrational modes identified through IR spectroscopy are:

Asymmetric and Symmetric S-O Stretching: These are typically observed as intense bands in the high-frequency region of the mid-IR spectrum.

SO₃ Bending and Rocking Modes: These vibrations occur at lower frequencies and provide further details on the structure of the sulfonate groups.

Together, IR and Raman data allow for a comprehensive vibrational analysis, enabling the assignment of specific vibrational frequencies to the corresponding atomic motions within the tetrathionate ion.

UV-Visible Spectrophotometry in Kinetic Studies

While the tetrathionate ion itself does not exhibit strong absorption in the visible region, UV-Visible spectrophotometry is a crucial tool for studying the kinetics of reactions in which it participates. Many reactions involving tetrathionate, such as its oxidation or decomposition, involve colored reactants or products, allowing the reaction progress to be monitored by changes in absorbance over time.

For instance, the reaction of tetrathionate with oxidizing agents like iodine can be followed by observing the disappearance of the characteristic color of the iodine solution. Similarly, the alkaline decomposition of tetrathionate can be studied spectrophotometrically by monitoring the formation of absorbing intermediates or products. These kinetic studies provide essential data for determining reaction rates, orders, and mechanisms involving the tetrathionate ion. rsc.orgnih.govksu.edu.sa

X-ray Diffraction Studies of this compound Crystal Structure

X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Detailed XRD studies on single crystals of this compound have provided a complete picture of its solid-state structure.

Unit Cell Dimensions and Space Group Determination

Crystallographic analysis of this compound has revealed that it crystallizes in the monoclinic system. The specific space group has been identified as Cc. Precise measurements of the unit cell dimensions have been reported, providing the fundamental parameters of the crystal lattice.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | Cc |

| a | 22.081(5) Å |

| b | 7.991(2) Å |

| c | 10.108(3) Å |

| β | 102.28(2)° |

| Z (Formula units per cell) | 8 |

Bond Lengths and Angles in the Tetrathionate Anion

The high-resolution crystal structure provides precise measurements of the bond lengths and angles within the tetrathionate anion (S₄O₆²⁻). A key feature of the anion is the unbranched chain of four sulfur atoms. The structure reveals that the central S-S bond is significantly shorter than the two terminal S-S bonds, indicating a difference in bond order and electronic character. The sulfur skeleton of the ion is bent, with the dihedral angle about the central S-S bond being nearly 90°. The terminal SO₃ groups exhibit a typical geometry.

| Bond | Length (Å) |

|---|---|

| S-S (central) | 2.013(9) - 2.020(4) |

| S-S (terminal) | 2.096(3) - 2.136(4) |

| S-O | 1.434(7) - 1.454(10) |

These structural details are fundamental to understanding the chemical properties and reactivity of this compound. The arrangement of potassium ions and tetrathionate anions in the crystal lattice is held together by an extensive network of ionic interactions.

Crystallographic Non-Centrosymmetry and Optical Properties

This compound (K₂S₄O₆) crystallizes in the monoclinic system, a class of crystals characterized by three unequal axes with one oblique intersection. Detailed X-ray diffraction studies have determined its space group to be Cc. A key feature of the Cc space group is the absence of a center of symmetry, which classifies this compound as a non-centrosymmetric crystal. This lack of inversion symmetry is a crucial factor that dictates some of its potential physical properties.

The crystallographic parameters for this compound are detailed in the table below, providing a quantitative description of its unit cell.

Table 1: Crystallographic Data for this compound

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Monoclinic | Cc | 22.081 | 7.991 | 10.108 | 102.28 |

The non-centrosymmetric nature of the this compound crystal structure has significant implications for its optical properties. Materials that lack a center of symmetry can exhibit unique optical phenomena that are absent in centrosymmetric crystals. These properties arise from the asymmetrical response of the material's electron density to an external electromagnetic field, such as light.

Another potential consequence of its non-centrosymmetric structure is optical activity . This is the ability of a substance to rotate the plane of polarization of linearly polarized light. While a search for the optical activity of this compound stated it to be "NONE", this is an area that could warrant further investigation, as chirality at the crystal level can, in some cases, lead to measurable optical rotation.

Furthermore, non-centrosymmetric crystals can also exhibit other effects such as the piezoelectric effect , where the material generates an electric charge in response to applied mechanical stress, and the converse piezoelectric effect, where it deforms in response to an external electric field. youtube.com The relationship between the crystal symmetry and these physical properties is a fundamental concept in materials science. youtube.com

Surface Characterization Techniques for Tetrathionate Interactions with Materials

The interaction of tetrathionate ions with the surfaces of various materials is a critical aspect in fields such as mineral processing and environmental science. A number of surface-sensitive analytical techniques have been employed to elucidate the mechanisms of these interactions, providing valuable insights into the chemical and physical changes that occur at the material-tetrathionate interface.

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for investigating the elemental composition and chemical state of the atoms within the top few nanometers of a material's surface. In the context of tetrathionate interactions, XPS has been instrumental in studying the surface chemistry of sulfide (B99878) minerals. tandfonline.comtandfonline.com Studies have shown that when sulfide minerals are exposed to tetrathionate solutions, the mineral surfaces become oxidized. XPS analysis can detect the resulting changes in the chemical environment of the sulfur and metal atoms on the mineral surface. For instance, the appearance of new peaks in the sulfur 2p spectrum can indicate the formation of species such as thiosulfate (B1220275). tandfonline.com

Zeta potential measurements provide information about the surface charge of particles in a colloidal suspension. The zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of the suspension. This technique has been used to study the adsorption of tetrathionate ions onto mineral surfaces. tandfonline.com By measuring the zeta potential of mineral particles in the presence and absence of tetrathionate, researchers can infer the extent of ion adsorption. For example, a shift in the zeta potential towards more negative values upon the introduction of tetrathionate would suggest the adsorption of these anions onto the mineral surface. Studies have shown that at moderately high concentrations, tetrathionate ions can adsorb onto sulfide mineral surfaces, influencing their surface charge. tandfonline.comtandfonline.com

Fourier-Transform Infrared Spectroscopy (FTIR) is another valuable tool for studying the interactions between tetrathionate and material surfaces. FTIR spectroscopy identifies chemical bonds in a molecule by producing an infrared absorption spectrum. When tetrathionate ions interact with a surface, changes in the vibrational modes of the surface species can be detected. This can provide evidence for the formation of new chemical bonds or the alteration of existing ones, helping to understand the nature of the surface complexes formed. Although a surface-sensitive technique in its attenuated total reflectance (ATR-FTIR) configuration, it can also provide information about the bulk material.

The data gathered from these surface characterization techniques are crucial for understanding how tetrathionate affects the properties of materials. For example, in the context of mineral flotation, the tetrathionate-induced oxidation of sulfide mineral surfaces can render them more hydrophilic, which in turn can reduce the adsorption of collector molecules and depress the flotation of the mineral. tandfonline.comtandfonline.com

Computational and Theoretical Studies on Potassium Tetrathionate

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. lsu.edunorthwestern.edu These calculations can predict a wide range of molecular properties with a high degree of accuracy.

The tetrathionate (B1226582) anion (S₄O₆²⁻) possesses a unique electronic structure with sulfur atoms in two different oxidation states (+5 and 0). wikipedia.org Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or ab initio methods, can provide a detailed picture of the electron distribution within the anion. utah.eduresearchgate.net These analyses reveal the nature of the sulfur-sulfur and sulfur-oxygen bonds, including bond orders and charge distributions. This information is crucial for understanding the anion's stability, reactivity, and spectroscopic properties.

Key findings from electronic structure analyses often include the identification of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and character of these frontier orbitals are fundamental in predicting the anion's behavior in chemical reactions, as they represent the regions most likely to be involved in electron donation and acceptance, respectively.

Theoretical geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For the tetrathionate anion, this involves determining the optimal S-S and S-O bond lengths, as well as the S-S-S and O-S-O bond angles and the crucial S-S-S-S dihedral angle. wikipedia.org

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For the tetrathionate anion, the rotation around the central S-S bond leads to different conformers. Computational studies can map the potential energy surface associated with this rotation, identifying the most stable conformer and the energy barriers between different conformations. These studies have shown that dihedral angles approaching 90° are common in polysulfides. wikipedia.org The results of these calculations can be compared with experimental data from X-ray crystallography to validate the theoretical models. nih.gov

| Parameter | Description | Significance |

| Bond Lengths | The equilibrium distances between the nuclei of two bonded atoms. | Provides insight into the strength and nature of the chemical bonds (e.g., single, double). |

| Bond Angles | The angles between adjacent bonds. | Determines the overall shape and steric properties of the molecule. |

| Dihedral Angle | The angle between two intersecting planes, defined by four atoms. | Crucial for defining the three-dimensional conformation of the molecule. |

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the different ways the atoms can move relative to each other. researchgate.net These predicted frequencies can be used to simulate the infrared (IR) spectrum of the molecule. nih.govmdpi.com Each vibrational mode has a characteristic frequency and intensity, which can be calculated and plotted to generate a theoretical spectrum.

By comparing the simulated IR spectrum with an experimentally measured spectrum, scientists can confirm the structure of the molecule and assign specific absorption bands to particular vibrational modes. researchgate.net This is a powerful tool for identifying and characterizing molecules. For the tetrathionate anion, these simulations can help to identify the stretching and bending modes associated with the S-S and S-O bonds.

| Vibrational Mode | Description | Typical Frequency Range (cm⁻¹) |

| S-O Stretching | The rhythmic stretching and compressing of the sulfur-oxygen bonds. | High frequency |

| S-S Stretching | The stretching and compressing of the sulfur-sulfur bonds. | Mid to low frequency |

| Bending Modes | Changes in the angles between bonds (e.g., O-S-O, S-S-S). | Low frequency |

Computational chemistry allows for the investigation of chemical reaction mechanisms by modeling the entire reaction pathway from reactants to products. escholarship.orgarxiv.org This involves identifying the transition state, which is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. libretexts.org

Molecular Mechanics (MM2) for Structural Minimization

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecule. The MM2 force field is a specific set of parameters used in these calculations to describe the interactions between atoms. nih.gov Structural minimization, also known as energy minimization, is a process that adjusts the positions of the atoms in a molecule to find a configuration with the lowest possible potential energy.

For potassium tetrathionate, MM2 can be used as a computationally less expensive method than quantum mechanics to perform an initial geometry optimization. This provides a good starting structure for more accurate but computationally intensive quantum chemical calculations. While not as precise as quantum methods for electronic properties, molecular mechanics is a valuable tool for quickly exploring the conformational space of large molecules and refining their three-dimensional structures.

Theoretical Predictions of Nonlinear Optical Properties

Nonlinear optical (NLO) properties describe how a material's optical properties change in the presence of intense light. researchgate.net Certain molecules with specific electronic structures can exhibit significant NLO responses, making them useful in applications such as optical switching and frequency conversion.

Theoretical calculations can predict the NLO properties of molecules like this compound. These calculations typically involve determining the molecule's hyperpolarizability, which is a measure of its NLO response. By analyzing the electronic structure and charge distribution of the tetrathionate anion, computational models can assess its potential for NLO applications. These theoretical predictions can guide experimental efforts to synthesize and characterize new materials with desired optical properties.

Future Research Directions and Emerging Trends for Potassium Tetrathionate

Unraveling Complex Multi-step Reaction Mechanisms

The chemistry of potassium tetrathionate (B1226582) is characterized by intricate reaction pathways, the full elucidation of which remains an active area of research. Future investigations are anticipated to focus on developing a more granular understanding of the multi-step mechanisms that govern its formation, decomposition, and interaction with other chemical species.

Studies on the alkaline decomposition of tetrathionate have revealed a complex process involving multiple sulfur-containing intermediates. acs.orgresearchgate.net Spectrophotometric analysis has identified thiosulfate (B1220275) and trithionate (B1219323) as primary absorbing products, with sulfite (B76179) and trace amounts of sulfate (B86663) also being formed. acs.orgresearchgate.net A proposed 10-step kinetic model highlights the role of key intermediates such as pentathionate, sulfoxylic acid (S(OH)2), S2O3OH-, and S3O3OH-. acs.org The product distribution is highly dependent on pH, indicating that a single stoichiometric equation is insufficient to describe the reaction under varying conditions. acs.org Further research is needed to refine these models and to fully characterize the transient species involved. The reaction has been found to be first order with respect to both tetrathionate and hydroxide (B78521). researchgate.net

The reaction of tetrathionate with halogens, such as bromine, also exhibits complex kinetics. In an excess of tetrathionate, the reaction proceeds in two distinct phases: a rapid initial consumption of bromine followed by a much slower spectral change. acs.orgnih.gov This suggests the formation of an intermediate species with significantly stronger light absorption than tetrathionate itself. acs.orgnih.gov A 10-step model has been proposed to account for these observations. acs.orgnih.gov In bromine excess, the stoichiometry is well-defined, leading to the formation of sulfate. figshare.com However, in tetrathionate excess, the stoichiometry is ambiguous, with the formation of elemental sulfur and hydrogen sulfide (B99878) in addition to sulfate. figshare.com The oxidation of tetrathionate by iodine in a slightly acidic medium has been shown to proceed via an intermediate, S4O6I-, formed in a pre-equilibrium. nih.gov A seven-step kinetic model has been suggested to explain the observed iodide dependence. nih.gov

Exploration of Novel Catalytic Applications

The redox properties of potassium tetrathionate suggest its potential for use in a variety of catalytic applications, an area that is ripe for exploration. sigmaaldrich.com Its ability to participate in electron transfer processes makes it a candidate for both catalytic and co-catalytic roles in chemical reactions. sigmaaldrich.com While its catalytic activity is not as extensively studied as some other sulfur compounds, emerging research is beginning to shed light on its potential.

One area of interest is its role in electrochemical processes. chemimpex.com this compound has been applied in the development of sensors for the detection of sulfide ions, which are significant in many industrial processes. chemimpex.com Further research could expand on this, leading to the development of new and more efficient electrochemical sensors and catalysts.

The enzymatic formation of tetrathionate in biological systems provides a blueprint for the development of novel biomimetic catalysts. smolecule.com The enzyme thiosulfate dehydrogenase (TsdA), found in sulfur-oxidizing bacteria, efficiently catalyzes the reversible oxidation of thiosulfate to tetrathionate. smolecule.com Understanding the mechanism of this enzyme could inspire the design of synthetic catalysts that mimic its activity for applications in green chemistry and sustainable chemical production. smolecule.com

Additionally, the involvement of tetrathionate in redox processes suggests its potential as a catalyst or co-catalyst in organic synthesis. sigmaaldrich.com Its ability to act as a sulfur source could be exploited in the synthesis of various sulfur-containing organic compounds. smolecule.com Future research in this area could focus on identifying specific organic transformations where this compound can act as an efficient and selective catalyst.

Advanced Materials Development using Tetrathionate

This compound is emerging as a valuable precursor and additive in the development of advanced materials with tailored properties. sigmaaldrich.com Its unique chemical characteristics are being leveraged in materials science for applications ranging from metallurgy to electronics. sigmaaldrich.com

In the field of electroplating, this compound is used as an additive in electrolyte compositions for the electroplating of copper-tin alloys, where it acts as a pit-preventing agent. sigmaaldrich.com It has also been utilized as a precursor for electroless gold plating solutions, which are crucial in the manufacturing of printed circuit boards (PCBs) to prevent nickel corrosion. sigmaaldrich.com Further research into its role in electroplating could lead to the development of new alloys with enhanced properties and improved corrosion resistance.

The compound also finds application in the synthesis of sulfur-containing materials. sigmaaldrich.com As an acid-stable source of sulfur that does not produce large quantities of hydrogen sulfide, it is a preferred reagent in certain synthetic procedures. sigmaaldrich.com Its use in corrosion studies of metals by sulfur compounds is another area of active research. sigmaaldrich.com For instance, it has been used to investigate stress corrosion cracking in thermo-mechanically processed microstructures. sigmaaldrich.com

The development of advanced and sustainable functional materials for potassium-ion batteries (PIBs) is a rapidly growing field. While not directly used as a primary material, the chemistry of potassium salts is central to the performance of these batteries. Future research may explore the use of tetrathionate-derived materials as electrode coatings or electrolyte additives to enhance the stability and performance of PIBs.

Deeper Understanding of Microbial Sulfur Cycling

This compound plays a pivotal role in the metabolism of many microorganisms and is a key intermediate in the biogeochemical sulfur cycle. sigmaaldrich.comnih.gov A deeper understanding of its transformations by microbial communities is crucial for fields ranging from environmental science to microbiology. sigmaaldrich.com

Tetrathionate is a significant growth substrate for acidophilic sulfur-oxidizing microorganisms. nih.gov These organisms possess a unique enzyme, tetrathionate hydrolase (TTH), which catalyzes the hydrolysis of tetrathionate to thiosulfate, elemental sulfur, and sulfate. nih.gov TTH is a key enzyme in the S4-intermediate pathway of dissimilatory sulfur oxidation. nih.gov The crystal structure of TTH from Acidithiobacillus ferrooxidans has been determined, revealing a novel cysteine-independent reaction mechanism. nih.govnih.gov The proposed catalytic mechanism involves the amino acid residue Asp325 acting as a general acid. nih.govresearchgate.net

The table below summarizes key enzymes involved in microbial tetrathionate metabolism:

| Enzyme | Function | Organism Example |

| Tetrathionate Hydrolase (TTH) | Hydrolyzes tetrathionate to thiosulfate, elemental sulfur, and sulfate. nih.gov | Acidithiobacillus ferrooxidans nih.gov |

| Thiosulfate Dehydrogenase (TsdA) | Catalyzes the reversible oxidation of thiosulfate to tetrathionate. smolecule.com | Allochromatium vinosum smolecule.com |

In marine sediments, tetrathionate is considered a cryptic but central intermediate in the sulfur cycle. sigmaaldrich.com Metagenomic analysis has revealed the widespread occurrence of genes for tetrathionate formation, oxidation, and reduction in these environments. sigmaaldrich.com While thiosulfate oxidation by chemolithotrophic bacteria is a likely source of tetrathionate, its high reactivity often prevents its accumulation to detectable levels. sigmaaldrich.com Tetrathionate can be oxidized to sulfate or reduced back to thiosulfate and sulfide by native bacterial populations. sigmaaldrich.com

The table below outlines the microbial processes involving tetrathionate in marine sediments:

| Process | Description | Key Microbial Group |

| Tetrathionate Formation | Oxidation of thiosulfate. sigmaaldrich.com | Chemolithotrophic bacteria sigmaaldrich.com |

| Tetrathionate Oxidation | Oxidation to sulfate. sigmaaldrich.com | Chemolithotrophic bacteria sigmaaldrich.com |

| Tetrathionate Reduction | Reduction to thiosulfate/sulfide. sigmaaldrich.com | Native bacterial populations sigmaaldrich.com |

Integration of Advanced Computational Methods for Predictive Research

The application of advanced computational methods holds immense promise for accelerating research on this compound, from predicting its fundamental properties to modeling its behavior in complex systems. While specific computational studies on this compound are not abundant, the methodologies of computational chemistry and molecular modeling are well-established and can be readily applied.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure of molecules. fortunejournals.comarxiv.org DFT calculations can be used to predict the geometric parameters, vibrational frequencies (FT-IR), and electronic spectra (UV-Vis) of this compound. mdpi.com Such studies can provide insights into the nature of the sulfur-sulfur and sulfur-oxygen bonds, which are crucial for understanding its reactivity. Molecular electrostatic potential (MESP) maps, derived from DFT calculations, can visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. mdpi.com

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in solution and its interactions with other molecules, such as water, ions, or biological macromolecules. frontiersin.orgnih.gov MD simulations can provide a dynamic picture of these interactions, which is essential for understanding reaction mechanisms and catalytic processes. frontiersin.org For example, MD could be used to model the interaction of tetrathionate with the active site of an enzyme, providing insights into the catalytic mechanism at an atomic level. nih.gov

The integration of machine learning with computational chemistry is an emerging trend that could significantly impact future research on this compound. arxiv.org Machine learning models can be trained on data from DFT calculations to predict the properties of related sulfur compounds with high accuracy and at a fraction of the computational cost. arxiv.org This approach could be used to screen for novel catalysts or to design new materials with desired properties.

Q & A

Q. How is potassium tetrathionate used in quantifying cyanide in environmental samples?

Methodological Answer: this compound reacts with free cyanide (CN⁻) to form thiocyanate (SCN⁻), which is stable and measurable via chromatographic techniques. The protocol involves:

Derivatization : Mix the sample with this compound under controlled pH (neutral to slightly alkaline) to ensure complete conversion of CN⁻ to SCN⁻ .

Quantification : Use ion chromatography or UV-Vis spectroscopy (at 460 nm) to detect SCN⁻. Thiocyanate’s stability across a wide pH range (pKa ~1.1) minimizes matrix interference .

Validation : Calibrate with standards and account for reaction kinetics (half-lives range from hours to years depending on pH and temperature) .

Q. What methods are employed to determine tetrathionate concentration in microbial cultures?

Methodological Answer: Two primary approaches are used:

Indirect Titration : Boil samples in 10% KOH to convert tetrathionate (S₄O₆²⁻) to thiosulfate (S₂O₃²⁻), followed by iodine titration or Sorbo’s colorimetric method (ferric nitrate reagent, read at 460 nm) .

Direct Spectroscopic Analysis : Use attenuated total reflectance infrared spectroscopy (ATR-IR) to track S₄O₆²⁻ degradation intermediates (e.g., thiosulfate, sulfite) in real time .

Advanced Research Questions

Q. How can researchers optimize culture conditions for sulfur-oxidizing bacteria using this compound?

Methodological Answer: For autotrophs like Thiobacillus ferrooxidans:

pH Optimization : Maintain pH 2.5–3.0 for maximal growth rates (μ = 0.092 h⁻¹) and substrate affinity (apparent Kₘ = 0.13–8.33 mM) .

Substrate Inhibition Mitigation : Avoid exceeding 7.7 mM S₄O₆²⁻ at pH >3.0 to prevent growth suppression .

Continuous Culture Design : Use chemostats with CO₂ enrichment to improve energy coupling (yield increases from 7.5 to 12.2 g dry weight per mole substrate) .

Q. What experimental approaches are used to investigate the structural effects of this compound on proteolytic enzymes?

Methodological Answer: To study ficin autolysis and aggregation:

Size-Exclusion Chromatography (SEC) : Monitor changes in peak areas to assess autolysis inhibition (e.g., 10 mM K₂S₄O₆ reduces aggregation by 27.5%) .

UV Absorption Spectroscopy : Detect hyperchromism at 280 nm (tryptophan environment changes) to confirm conformational perturbations caused by K₂S₄O₆ binding .

Dynamic Light Scattering (DLS) : Measure hydrodynamic diameter shifts to distinguish dimerization vs. larger aggregates .

Q. How can synthetic biology circuits be engineered to detect tetrathionate as an inflammatory biomarker?

Methodological Answer:

Two-Component System Design :

- Clone ttrS (sensor) and ttrR (regulator) genes into E. coli Nissle to activate reporter genes (e.g., ARG1) in response to S₄O₆²⁻ .

- Optimize ribosome binding site (RBS) strength via mathematical modeling to minimize signal leakage .

Logic Gate Integration : Develop AND gates requiring simultaneous inputs (e.g., tetrathionate + IPTG) to enhance specificity in gut microbiota .

Validation : Perform anaerobic competition assays (e.g., vs. Salmonella) with 1 mM K₂S₄O₆ to quantify probiotic efficacy using fitness models:

where Tet = tetrathionate presence and Tag = plasmid retention .

Q. What kinetic models explain tetrathionate’s role in oscillatory chemical reactions?

Methodological Answer: In the H₂O₂-S₄O₆²⁻-Cu²⁺ system:

Rate Law Determination : The rate-determining step is first-order in S₄O₆²⁻, H₂O₂, and OH⁻, with at 25°C .

Intermediate Tracking : Use ATR-IR to identify thiosulfate (S₂O₃²⁻) as a transient intermediate, confirming autocatalytic loops .

Pattern Formation Studies : Simulate front instabilities in chlorite-tetrathionate reactions using two-variable empirical models to predict cellular structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.